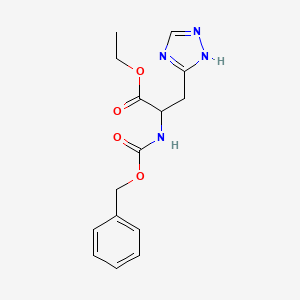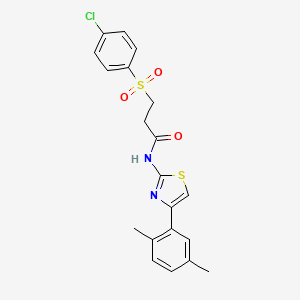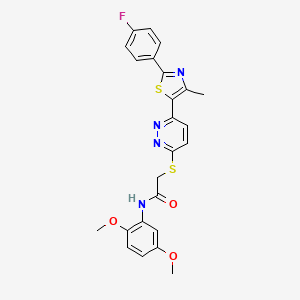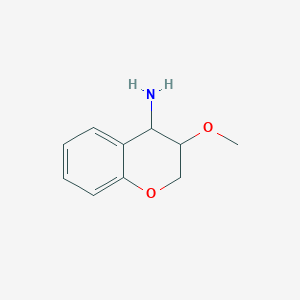![molecular formula C20H14ClN3OS B2413326 4-chloro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide CAS No. 863593-85-5](/img/structure/B2413326.png)
4-chloro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research has delved into the synthesis of thiazolo and triazolo pyrimidines, showcasing methods to create a variety of derivatives from base compounds like 4-oxo-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-pyrimidine-5-carbonitrile. These processes involve alkylation, cyclisation, and further substitution to yield compounds with potential for further investigation in pharmacology and material science (Haiza et al., 2000).
Antitumor Activities
A study on the design, synthesis, and anticancer evaluation of derivatives bearing a benzimidazole moiety, including thiazolo[3,2-a]pyrimidine derivatives, revealed marked antitumor activities against various human cancer cell lines. This research underlines the potential of such compounds in the development of new anticancer drugs (Abd El‐All et al., 2015).
Antibacterial Agents
One-pot synthesis methods have been developed for thiazolepyridine conjugated benzamides, exhibiting moderate antibacterial activity. This highlights the compound's relevance in creating new antibacterial agents, with further modifications potentially leading to more effective treatments (Karuna et al., 2021).
Molecular Docking and DNA Binding
Research into the synthesis and structure of thiazole–pyridine anchored compounds has shown significant in-vitro antitumor activity against cancer cells, as well as DNA binding properties. These findings suggest the potential for developing targeted cancer therapies based on the compound's molecular structure and interactions (Bera et al., 2021).
GyrB Inhibitors against Tuberculosis
Thiazole-aminopiperidine hybrid analogues have been identified as novel inhibitors of Mycobacterium tuberculosis GyrB, showing promise in the development of new treatments for tuberculosis. This application is particularly crucial given the ongoing challenge of antibiotic resistance (Jeankumar et al., 2013).
Mechanism of Action
Target of Action
The primary target of this compound is the Phosphoinositide 3-kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer .
Mode of Action
The compound interacts with its target, PI3K, by inhibiting its activity . This inhibition is achieved through the formation of a strong charged interaction with a key residue in PI3K, Lys802 . The inhibition of PI3K leads to a decrease in the downstream signaling pathways that promote cell growth and survival .
Biochemical Pathways
The compound affects the PI3K/AKT/mTOR pathway, a critical cell signaling pathway involved in cell growth, proliferation, and survival . By inhibiting PI3K, the compound prevents the activation of AKT, a key player in promoting cell survival and growth . This leads to a decrease in mTOR activity, which in turn reduces protein synthesis and cell proliferation .
Pharmacokinetics
The compound’s potent inhibitory activity suggests that it may have good bioavailability .
Result of Action
The result of the compound’s action is a decrease in cell growth and proliferation, due to the inhibition of the PI3K/AKT/mTOR pathway . This can lead to the death of cancer cells, making the compound a potential candidate for cancer therapy .
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and stability, potentially impacting its bioavailability and efficacy . Additionally, the presence of other molecules can influence the compound’s interaction with its target, PI3K .
Biochemical Analysis
Biochemical Properties
4-chloro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide has been shown to exhibit potent PI3K inhibitory activity . PI3K enzymes play a crucial role in cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking . The compound’s interaction with these enzymes can significantly influence these biochemical reactions .
Cellular Effects
The compound’s potent PI3K inhibitory activity can have profound effects on various types of cells and cellular processes . By inhibiting PI3K enzymes, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with PI3K enzymes, leading to their inhibition . This inhibition can result in changes in gene expression and other downstream effects .
Temporal Effects in Laboratory Settings
Given its potent PI3K inhibitory activity, it is likely that the compound’s effects on cellular function could be observed over extended periods in in vitro or in vivo studies .
Properties
IUPAC Name |
4-chloro-N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3OS/c1-12-15(19-24-17-6-3-11-22-20(17)26-19)4-2-5-16(12)23-18(25)13-7-9-14(21)10-8-13/h2-11H,1H3,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTMRIQUNJMVTRP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=CC=C(C=C2)Cl)C3=NC4=C(S3)N=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N1-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-N2-(4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2413247.png)

![2-Oxaspiro[5.5]undecane-5-carboxylic acid](/img/structure/B2413251.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5-methylthiophene-2-sulfonamide](/img/structure/B2413254.png)
![(5-Fluoro-1-benzothiophen-2-yl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2413255.png)





![N-(4-fluorobenzyl)-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B2413264.png)

![1-(3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-3-oxopropyl)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2413266.png)
